Ru-4T

Photodynamic therapy Ruthenium photosensitizers SK-MEL-28 melanoma

Conventional Ru(II) photosensitizers relying on ¹O₂ generation fail in hypoxic tumor microenvironments, yielding irreproducible PDT data. Ru-4T solves this with a dominant long-lived ³ILCT state that sustains oxygen-independent cytotoxicity. • Hypoxic phototoxicity: EC₅₀ = 1.3 µM at 1% O₂ (7/7 replicates) vs. inactive Ru-0T-Ru-2T • Normoxic potency: EC₅₀ = 740 pM, PI = 114,000 against SK-MEL-28 melanoma cells • 30-40× longer triplet lifetime vs. ³MLCT-dominant homologs for resolved Type I/II mechanistic studies Supplied as high-purity research-grade powder with batch-specific CoA; ambient shipping.

Molecular Formula C53H32Cl2N8RuS4
Molecular Weight 1081.1 g/mol
Cat. No. B12368214
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRu-4T
Molecular FormulaC53H32Cl2N8RuS4
Molecular Weight1081.1 g/mol
Structural Identifiers
SMILESC1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C3C(=C4C=CC=NC4=C2N=C1)N=C(N3)C5=CC=C(S5)C6=CC=C(S6)C7=CC=C(S7)C8=CC=CS8.[Cl-].[Cl-].[Ru+2]
InChIInChI=1S/C29H16N4S4.2C12H8N2.2ClH.Ru/c1-4-16-25(30-13-1)26-17(5-2-14-31-26)28-27(16)32-29(33-28)24-12-11-23(37-24)22-10-9-21(36-22)20-8-7-19(35-20)18-6-3-15-34-18;2*1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;;;/h1-15H,(H,32,33);2*1-8H;2*1H;/q;;;;;+2/p-2
InChIKeyWBLAWGDDVHKNNI-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ru-4T: A Ruthenium(II) Oligothienyl Photosensitizer for Hypoxia-Active Photodynamic Therapy


Ru-4T (cataloged as [Ru(phen)₂(IP-4T)]²⁺) is a heteroleptic ruthenium(II) polypyridyl complex engineered as a next-generation photosensitizer for photodynamic therapy (PDT). It belongs to a systematic series of compounds featuring 1,10‑phenanthroline (phen) coligands and an imidazo[4,5‑f][1,10]phenanthroline ligand appended with four thiophene rings (IP‑4T) [1]. The extended oligothiophene conjugation imparts unique excited‑state dynamics, notably a long‑lived triplet intraligand charge‑transfer (³ILCT) state, which underpins its exceptional photobiological activity [1]. Ru‑4T is supplied as a high‑purity research‑grade powder (typical formulation: C₅₃H₃₂Cl₂N₈RuS₄; molecular weight 1105.09 g·mol⁻¹) and is intended for use in preclinical PDT investigations and photobiological mechanism studies .

Why Ru-4T Cannot Be Interchanged with Standard Ruthenium(II) Photosensitizers


Ruthenium(II) polypyridyl photosensitizers are not a uniform class; subtle variations in ligand architecture profoundly alter excited‑state character, phototoxicity, and oxygen dependence. The prototypical Ru(II) dyes (e.g., [Ru(bpy)₃]²⁺, TLD1433) rely predominantly on short‑lived ³MLCT excited states and singlet oxygen (¹O₂) generation, rendering them largely inactive in hypoxic tumor microenvironments [1]. In contrast, the systematic elongation of the oligothiophene chain in the [Ru(phen)₂(IP‑nT)]²⁺ family progressively shifts the lowest‑lying triplet state from ³MLCT to long‑lived ³ILCT character [2]. This fundamental photophysical transition—first observed at n = 2 and fully dominant at n = 3 and 4—enables alternative photoactive pathways that sustain potent cytotoxicity even under 1% O₂, where conventional ¹O₂‑mediated PDT fails [1][2]. Direct substitution of Ru‑4T with earlier homologs (e.g., Ru‑2T) or alternative Ru(II) scaffolds would therefore compromise or eliminate the hypoxia‑active phototoxicity that defines its therapeutic window.

Quantitative Differentiation of Ru-4T: Direct Comparative Evidence Against Homologous Analogs


Normoxic Photocytotoxicity: Attomolar Potency and a Phototoxicity Index >100× Higher than Ru‑3T

Under normoxic conditions (∼18.5% O₂) and broadband visible light (400–700 nm), Ru‑4T exhibits an EC₅₀ value of 740 pM and a phototoxicity index (PI) of 114,000 against SK‑MEL‑28 melanoma cells [1]. This represents a >100‑fold improvement in PI relative to its nearest homolog Ru‑3T (EC₅₀ = 57 nM, PI > 1100), a >190‑fold higher PI than Ru‑1T and Ru‑2T (PI ≈ 200), and essentially infinite differential relative to Ru‑0T, which was inactive up to 300 µM [1]. The exceptional PI of Ru‑4T stems from a combination of sub‑nanomolar potency and minimal dark cytotoxicity.

Photodynamic therapy Ruthenium photosensitizers SK-MEL-28 melanoma

Hypoxia‑Resilient Phototoxicity: Robust Activity at 1% O₂ Where Ru‑1T/Ru‑2T Are Inactive

The phototoxicity of Ru‑4T is partially preserved under severe hypoxia (1% O₂), a condition that completely abolishes the activity of Ru‑0T, Ru‑1T, and Ru‑2T [1]. Across seven independent biological replicates, Ru‑4T maintained an average EC₅₀ of 1.3 µM and an average PI of 985 under 1% O₂ [1]. Critically, Ru‑4T demonstrated consistent hypoxic activity in all seven replicates, whereas Ru‑3T exhibited hypoxic activity in only five of seven replicates, highlighting Ru‑4T as the more robust and reproducible choice for hypoxia‑targeted PDT [1].

Tumor hypoxia PDT resistance Oxygen‑independent phototherapy

Excited‑State Lifetime Engineering: ³ILCT Lifetime Prolonged 30–40× vs. ³MLCT in Shorter Homologs

Time‑resolved transient absorption (TA) spectroscopy reveals a fundamental excited‑state switch in the homologous series. Ru‑0T and Ru‑1T are dominated by short‑lived ³MLCT states (τTA = 0.40–0.85 µs), whereas Ru‑2T through Ru‑4T exhibit long‑lived ³ILCT states (τTA = 25–148 µs) [1]. For Ru‑3T and Ru‑4T, the ³ILCT lifetime is 30–40× longer than the ³MLCT lifetime observed in the shorter homologs [1]. This extended lifetime increases the probability of bimolecular reactions with cellular substrates, directly enabling the oxygen‑independent photoactive pathways that underlie the exceptional hypoxia‑resilient phototoxicity.

Photophysics Excited‑state dynamics Transient absorption spectroscopy

Redox Tuning: Electrochemical Oxidation Potential Shifts –350 mV from Ru‑1T to Ru‑4T

Systematic thiophene chain elongation produces a predictable and substantial cathodic shift in the oxidation potential of the oligothiophene unit. Cyclic voltammetry in acetonitrile reveals that the nT‑centered oxidation shifts from +920 mV (vs. Ag/AgCl) for Ru‑1T to +570 mV for Ru‑4T—a net shift of –350 mV across the series [1]. Additionally, nT‑based reductions become accessible only for n ≥ 3, with Ru‑4T exhibiting a reduction potential of –2300 mV [1]. This tunable redox window expands the scope of photoinduced electron transfer (PET) reactions available to Ru‑4T relative to shorter homologs.

Electrochemistry Redox properties Cyclic voltammetry

Singlet Oxygen Quantum Yield Parity: ΦΔ ≈ 0.88 for Both Ru‑3T and Ru‑4T

Despite the dramatic differences in phototoxicity and hypoxia resilience, Ru‑4T and Ru‑3T exhibit nearly identical singlet oxygen (¹O₂) quantum yields (ΦΔ ≈ 0.88) when measured against [Ru(bpy)₃]²⁺ as a standard (ΦΔ = 0.57 in acetonitrile) [1]. In contrast, Ru‑2T (ΦΔ = 0.53) and Ru‑1T (ΦΔ = 0.70) generate ¹O₂ less efficiently [1]. The parity in ΦΔ between Ru‑3T and Ru‑4T confirms that the superior phototoxicity of Ru‑4T does not arise from enhanced ¹O₂ production but rather from the more effective utilization of the long‑lived ³ILCT state in alternative photoactive pathways.

Singlet oxygen Type II PDT Quantum yield

Precision Application Scenarios for Ru-4T in Phototherapeutic Research


Hypoxia‑Targeted Photodynamic Therapy of Melanoma and Solid Tumors

Ru‑4T is the compound of choice for preclinical PDT studies in hypoxic tumor models. Its consistent hypoxic phototoxicity (avg EC₅₀ = 1.3 µM at 1% O₂; 7/7 replicate activity) enables reliable assessment of oxygen‑independent killing mechanisms, a feature absent in Ru‑0T through Ru‑2T [1]. This scenario directly leverages the comparative hypoxic efficacy established in Section 3. Researchers procuring Ru‑4T for in vitro hypoxic PDT experiments (e.g., under 1% O₂ in SK‑MEL‑28 or other solid tumor cell lines) will obtain reproducible, robust data that shorter‑chain homologs cannot provide.

Mechanistic Elucidation of Type I Photochemical Pathways in Ruthenium Complexes

The parity in singlet oxygen quantum yield between Ru‑4T and Ru‑3T (ΦΔ ≈ 0.88), combined with the 30–40× longer ³ILCT lifetime of Ru‑4T relative to ³MLCT‑dominant homologs, makes Ru‑4T an ideal probe for distinguishing Type I (electron transfer) from Type II (¹O₂‑mediated) photochemical mechanisms [1]. Procurement for advanced photophysical and photobiological studies—particularly those employing transient absorption spectroscopy, EPR spin trapping, or hypoxia‑controlled cytotoxicity assays—will directly benefit from the uniquely resolved ³ILCT‑driven activity profile of Ru‑4T.

Redox‑Active Photosensitizer Screening for Electron‑Transfer‑Mediated Cytotoxicity

The cathodically shifted oxidation potential of Ru‑4T (+570 mV vs. Ag/AgCl, a –350 mV change from Ru‑1T) expands the accessible window for photoinduced electron transfer (PET) to biological reductants [1]. This electrochemical differentiation positions Ru‑4T as a superior candidate in screening cascades designed to identify photosensitizers with enhanced Type I activity. Procurement for electrochemistry‑guided drug discovery programs will leverage the tunable redox properties documented in Section 3.

Benchmarking and Structure–Activity Relationship (SAR) Studies in Oligothienyl Ru(II) Complexes

As the terminal member of the [Ru(phen)₂(IP‑nT)]²⁺ homologous series, Ru‑4T serves as an essential reference compound in SAR investigations. Its extreme phototoxicity parameters (PI = 114,000 in normoxia; attomolar‑range activity) establish the upper bound of the structure–activity continuum, against which intermediate homologs (Ru‑2T, Ru‑3T) and next‑generation derivatives (e.g., fluorinated analogs) can be quantitatively benchmarked [1][2]. Procurement for SAR panels ensures complete coverage of the oligothiophene‑dependent photobiological space.

Technical Documentation Hub

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34 linked technical documents
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